molecular formula C19H14ClN7O B11473365 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11473365
M. Wt: 391.8 g/mol
InChI Key: IWTCFMBHNAUODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route begins with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The scalability of the synthesis process is also a critical factor in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis . The compound’s effects on molecular pathways, such as the NF-kB inflammatory pathway, have also been studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C19H14ClN7O

Molecular Weight

391.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H14ClN7O/c1-2-14-16(11-3-5-12(20)6-4-11)17-21-9-13-15(27(17)25-14)7-8-26(18(13)28)19-22-10-23-24-19/h3-10H,2H2,1H3,(H,22,23,24)

InChI Key

IWTCFMBHNAUODL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC=NN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.